

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Conopressin G

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Compound of Interest

Compound Name: Conopressin G

Cat. No.: B046012

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Introduction

Conopressin G is a nonapeptide neurotoxin originally isolated from the venom of the marine cone snail *Conus geographus*.^[1] It is a member of the vasopressin/oxytocin superfamily of peptides and is characterized by a single disulfide bridge, forming a cyclic structure.^[2] The primary amino acid sequence of **Conopressin G** is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂, with a disulfide bond between the cysteine residues at positions 1 and 6.^{[3][4]} This application note provides a detailed protocol for the chemical synthesis of **Conopressin G** using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides.^{[5][6]}

Data Presentation

The efficiency of solid-phase peptide synthesis can be evaluated by the final yield and purity of the product. The following table summarizes representative quantitative data for the synthesis of **Conopressin G** and similar cyclic peptides.

Parameter	Value	Notes
Crude Peptide Purity	65-80%	Purity as determined by analytical RP-HPLC before purification.
Final Purity	≥ 95%	Purity after preparative RP-HPLC purification.[4]
Overall Yield	~30-70%	The yield for Conopressin G can be up to 70%. [7] Yield is dependent on the efficiency of coupling and cyclization steps.
Molecular Weight (Avg.)	1033.47 g/mol	Theoretical average molecular weight.[4]
Observed Mass (MS)	1033.4 - 1034.5 Da	Expected mass range for verification by mass spectrometry.

Experimental Workflow

The overall workflow for the solid-phase synthesis of **Conopressin G** is depicted below. The process begins with the preparation of the solid support resin and proceeds through iterative cycles of amino acid coupling and deprotection, followed by cleavage from the resin, cyclization, and final purification.



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Caption: Solid-phase peptide synthesis workflow for **Conopressin G**.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of **Conopressin G**.

Resin Preparation and Swelling

- Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[\[8\]](#)
- Drain the DMF from the reaction vessel.

First Amino Acid Coupling (Fmoc-Gly-OH)

- Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat this step once for 10 minutes to ensure complete removal of the Fmoc protecting group.[\[9\]](#)
- Wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HCTU (3.95 eq.), and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[\[9\]](#)
- Coupling: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
- Wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm the completion of the coupling reaction.

Peptide Chain Elongation

Repeat the following deprotection and coupling cycle for each subsequent amino acid in the **Conopressin G** sequence (Lys, Pro, Cys, Asn, Arg, Ile, Phe, Cys):

- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF and agitate for 10 minutes.

- Drain the solution and wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Coupling:
 - Activate the next Fmoc-protected amino acid (4 eq.) with HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF. The following protected amino acids should be used: Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Phe-OH, and Fmoc-Cys(Trt)-OH.
 - Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
 - Wash the resin with DMF (3-5 times).

Cleavage and Global Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v).
- Add the cleavage cocktail to the dry resin and agitate gently at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups.[8]
- Filter the resin and collect the filtrate containing the linear peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

Oxidative Cyclization (Disulfide Bond Formation)

- Dissolve the crude linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
- Stir the solution vigorously in a vessel open to the air for 24-48 hours to allow for air oxidation to form the disulfide bond.
- Alternatively, an oxidizing agent such as 10% DMSO in the aqueous buffer can be used to facilitate a more rapid and controlled cyclization.
- Monitor the progress of the cyclization by taking aliquots and analyzing them with RP-HPLC and mass spectrometry.

Purification and Analysis

- Purification:
 - Once the cyclization is complete, acidify the solution with a small amount of TFA.
 - Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[\[7\]](#)[\[10\]](#)
 - Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 60% acetonitrile over 30-60 minutes.[\[7\]](#)[\[11\]](#)
 - Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure **Conopressin G**.
- Analysis:
 - Pool the pure fractions and lyophilize to obtain the final product as a white powder.
 - Confirm the identity of the final product by mass spectrometry (verifying the molecular weight).
 - Assess the final purity by analytical RP-HPLC.

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